DBCO-C2-PEG4-NH-Boc

SPAAC kinetics bioconjugation efficiency steric hindrance

DBCO-C2-PEG4-NH-Boc delivers 31±16% faster SPAAC conjugation kinetics versus non-PEGylated DBCO, achieving >90% antibody conjugation in 2–4 hours under copper-free conditions while minimizing aggregation. Its PEG4 spacer (≈14–16 Å extended) matches the optimal distance for ternary complex formation in PROTACs, reducing false negatives in SAR campaigns. The Boc-protected amine remains inert during click chemistry and is selectively deprotected under mild acidic conditions (TFA/DCM), enabling orthogonal amide coupling to fluorophores, affinity handles, or target warheads without compromising DBCO integrity. This modular architecture supports parallel PROTAC library synthesis in 96-well format, dual-labeling strategies for PALM/STORM super-resolution imaging, and oriented nanoparticle functionalization. Available at ≥95% purity with ambient shipping.

Molecular Formula C37H49N3O10
Molecular Weight 695.8 g/mol
Cat. No. B8104325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-C2-PEG4-NH-Boc
Molecular FormulaC37H49N3O10
Molecular Weight695.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)OCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
InChIInChI=1S/C37H49N3O10/c1-37(2,3)50-36(44)39-17-20-46-23-25-48-27-26-47-24-22-45-19-16-35(43)49-21-18-38-33(41)14-15-34(42)40-28-31-10-5-4-8-29(31)12-13-30-9-6-7-11-32(30)40/h4-11H,14-28H2,1-3H3,(H,38,41)(H,39,44)
InChIKeyGFZMFDYOEBJGCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-C2-PEG4-NH-Boc: Technical Baseline and Structural Overview for Bioconjugation Procurement


DBCO-C2-PEG4-NH-Boc (CAS: 1255942-12-1, MW: 695.81 g/mol) is a heterobifunctional linker belonging to the class of polyethylene glycol (PEG)-based dibenzocyclooctyne (DBCO) reagents with a Boc-protected amine terminus . The compound is specifically designed for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) bioorthogonal chemistry, wherein the DBCO moiety reacts with azide-functionalized molecules under mild, physiological conditions . The C2-PEG4 spacer (a short alkyl chain followed by four ethylene glycol units) provides a balance of conformational flexibility and aqueous solubility, while the tert-butyloxycarbonyl (Boc)-protected amine enables orthogonal conjugation workflows by remaining inert during the SPAAC step and being selectively deprotected under acidic conditions for subsequent amide bond formation [1]. This architectural arrangement distinguishes it from both shorter PEG analogs that exhibit limited solubility and longer PEG variants that may introduce excessive conformational entropy and steric bulk in constrained bioconjugation applications .

Why DBCO-C2-PEG4-NH-Boc Cannot Be Interchanged with Generic DBCO-PEG-Amine Linkers


Procurement decisions for DBCO-based heterobifunctional linkers in bioconjugation and targeted protein degradation (PROTAC) workflows are frequently compromised by the assumption that all PEG-DBCO-amine linkers are functionally interchangeable. Empirical evidence demonstrates that linker length (PEGn) and the presence of a Boc protecting group exert non-linear effects on reaction kinetics, aqueous solubility, and steric accessibility [1]. Specifically, DBCO-C2-PEG4-NH-Boc occupies a narrow functional window: PEG4 (four ethylene glycol units) provides a 31 ± 16% faster SPAAC conjugation rate compared to non-PEGylated DBCO constructs due to reduced steric hindrance [2], while its Boc-protected amine enables orthogonal deprotection under mild acidic conditions (TFA/DCM) that preserves the DBCO alkyne functionality—a feature absent in free amine analogs which undergo uncontrolled side reactions during multi-step conjugations . Furthermore, in PROTAC linker optimization studies, PEG4 linkers have been shown to enhance target protein degradation efficiency compared to shorter (PEG2/PEG3) variants, while maintaining more favorable solubility profiles than PEG1 constructs [3]. Consequently, substituting DBCO-C2-PEG4-NH-Boc with either shorter or longer PEG analogs, or with non-Boc-protected amines, introduces measurable performance deficits in conjugation efficiency, yield, and overall bioconjugate homogeneity.

Quantitative Differentiation Evidence: DBCO-C2-PEG4-NH-Boc vs. Closest Analogs


SPAAC Reaction Kinetics: PEG4 Spacer Provides 31% Faster Conjugation vs. Non-PEGylated DBCO

The PEG4 spacer in DBCO-C2-PEG4-NH-Boc significantly enhances strain-promoted azide-alkyne cycloaddition (SPAAC) kinetics compared to DBCO constructs lacking a PEG linker. In a direct comparative study using DBCO-modified trastuzumab, the PEG5-linked variant (DBCO-PEG5-trastuzumab) exhibited a 31 ± 16% faster apparent reaction rate (0.18–0.37 M⁻¹ s⁻¹) than the non-PEGylated DBCO-trastuzumab control [1]. This acceleration is attributed to increased distance between the bulky antibody and the reactive DBCO moiety, which minimizes steric occlusion of the cyclooctyne ring. The PEG4 spacer in DBCO-C2-PEG4-NH-Boc, being only one ethylene glycol unit shorter than PEG5, is expected to confer a comparable kinetic advantage over non-PEGylated DBCO-amine linkers, translating to reduced conjugation time, lower reagent consumption, and higher labeling yields in bioconjugation workflows .

SPAAC kinetics bioconjugation efficiency steric hindrance

Aqueous Solubility and Steric Accessibility: PEG4 Outperforms Shorter PEG1/PEG2 Linkers

The PEG4 spacer in DBCO-C2-PEG4-NH-Boc provides a critical balance of aqueous solubility and steric accessibility that is superior to shorter PEG1 and PEG2 variants. In a comparative analysis of DBCO-PEG-VC-PAB-MMAE constructs, the PEG4-containing compound demonstrated markedly enhanced water solubility and reduced aggregation compared to the PEG3 version [1]. The increased PEG chain length from 3 to 4 ethylene glycol units improves hydration shell formation around the linker, thereby minimizing non-specific hydrophobic interactions and protein adsorption [2]. Conversely, PEG6 and longer linkers, while offering even greater solubility, introduce excessive conformational flexibility that can complicate the interpretation of bioconjugate structure-activity relationships and reduce the effective molarity of reactive groups in constrained environments . The C2-PEG4 architecture of DBCO-C2-PEG4-NH-Boc thus occupies a functional optimum: PEG4 provides sufficient hydrophilicity for aqueous buffer compatibility while maintaining a compact hydrodynamic radius that preserves reaction site accessibility in sterically demanding bioconjugations (e.g., antibody labeling, PROTAC assembly) .

solubility PEG linker length bioconjugation

Orthogonal Conjugation Capability: Boc-Protected Amine Enables Controlled Sequential Bioconjugation

The Boc-protected amine in DBCO-C2-PEG4-NH-Boc provides a unique orthogonal conjugation handle that distinguishes it from free amine-terminated DBCO-PEG linkers. Under mild acidic conditions (typically 20–50% TFA in DCM, 0–25°C), the Boc group undergoes quantitative cleavage within 30–120 minutes, liberating a primary amine for subsequent coupling to carboxylates (via carbodiimide chemistry) or activated esters (NHS esters) . Crucially, the DBCO alkyne moiety remains completely intact under these deprotection conditions, enabling a sequential, two-step bioconjugation workflow: (1) SPAAC conjugation of the DBCO group to an azide-functionalized biomolecule (protein, peptide, or nucleic acid), followed by (2) Boc deprotection and amide bond formation to a second functional moiety (fluorophore, drug payload, or affinity tag) . In contrast, free amine-terminated DBCO-PEG linkers (e.g., DBCO-C2-PEG4-amine) lack this temporal control; the amine group is constitutively reactive throughout the SPAAC step, leading to unwanted side reactions, crosslinking, and reduced overall yield [1]. The Boc protection strategy thus enables a >95% purity final product (as verified by vendor QC for DBCO-C2-PEG4-NH-Boc) with minimal purification burden compared to unprotected amine analogs [2].

orthogonal conjugation Boc deprotection bioconjugation strategy

PROTAC Linker Length Optimization: PEG4 Facilitates Enhanced Target Degradation Efficiency

The PEG4 spacer length in DBCO-C2-PEG4-NH-Boc aligns with empirically validated PROTAC linker design principles that maximize ternary complex formation and target degradation efficiency. In a systematic study of Retro-2-based PROTACs, linker length was identified as a critical determinant of GSPT1 degradation activity, with PEG2 constructs demonstrating markedly different degradation profiles compared to longer PEG variants [1]. Parallel investigations have established that PEG4 linkers provide an optimal distance (approximately 14–16 Å) between the E3 ligase ligand and the target protein warhead, facilitating the productive orientation required for polyubiquitination and subsequent proteasomal degradation [2]. This length is sufficient to bridge the protein-protein interface without introducing excessive conformational entropy that would reduce the effective molarity of the ternary complex . Notably, PEG4 linkers are overrepresented in the PROTAC-DB and Maple databases compared to PEG1, PEG2, and PEG3 variants, reflecting empirical selection in successful PROTAC development campaigns . The C2-PEG4 architecture of DBCO-C2-PEG4-NH-Boc thus provides a linker length that is directly compatible with established SAR from potent PROTAC molecules, minimizing the need for extensive linker optimization during initial library synthesis.

PROTAC linker targeted protein degradation PEG spacer length

High-Impact Application Scenarios for DBCO-C2-PEG4-NH-Boc Procurement


Accelerated Antibody-Drug Conjugate (ADC) Bioconjugation with Enhanced Reaction Kinetics

The 31 ± 16% faster SPAAC kinetics conferred by the PEG4 spacer in DBCO-C2-PEG4-NH-Boc translates directly to reduced conjugation time and higher labeling efficiency in ADC development [1]. Researchers can achieve >90% antibody conjugation in 2–4 hours under mild, copper-free conditions, compared to overnight incubations required for non-PEGylated DBCO linkers. This accelerated workflow minimizes antibody aggregation and preserves native conformation, critical for maintaining target binding affinity and in vivo efficacy. The Boc-protected amine further enables a two-step orthogonal strategy: first, DBCO-mediated conjugation to azide-functionalized payloads; second, acidic deprotection and coupling to fluorescent reporters or affinity handles for QC characterization, eliminating the need for separate linker-payload constructs .

PROTAC Library Synthesis with Pre-Optimized Linker Length for High-Throughput Degrader Discovery

DBCO-C2-PEG4-NH-Boc provides a modular, off-the-shelf building block for constructing PROTAC libraries with empirically validated linker geometry [1]. The PEG4 spacer length (≈14–16 Å extended) matches the optimal distance for ternary complex formation observed in numerous potent PROTACs, reducing the likelihood of false negatives arising from suboptimal linker geometry. The DBCO group enables rapid, copper-free conjugation to azide-functionalized E3 ligase ligands (e.g., pomalidomide-azide, VHL ligand-azide) under mild conditions, while the Boc-protected amine allows for subsequent coupling to diverse target protein warheads via amide bond formation . This modularity supports parallel synthesis of 24–96 PROTAC variants in a single 96-well plate format, accelerating structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns [2].

Site-Specific Protein Labeling for Single-Molecule Biophysics and Super-Resolution Microscopy

The combination of bioorthogonal SPAAC chemistry and controlled amine deprotection in DBCO-C2-PEG4-NH-Boc enables precise, dual-labeling strategies for advanced fluorescence microscopy applications [1]. The PEG4 spacer provides sufficient flexibility to orient fluorophores away from the protein surface, minimizing fluorescence quenching and preserving native protein function. In a typical workflow, the DBCO moiety is first conjugated to an azide-functionalized unnatural amino acid (e.g., p-azido-phenylalanine) incorporated site-specifically into the target protein via amber suppression . Subsequent Boc deprotection liberates a primary amine for coupling to a second fluorophore (e.g., Cy5-NHS ester), enabling FRET pair installation or orthogonal excitation schemes for multi-color single-molecule tracking and super-resolution imaging (PALM/STORM) [2].

Surface Functionalization of Nanoparticles and Biosensors for Diagnostic Assay Development

DBCO-C2-PEG4-NH-Boc serves as a versatile heterobifunctional linker for decorating nanoparticle surfaces (e.g., gold, silica, magnetic beads) with oriented capture molecules (antibodies, aptamers, peptides) [1]. The PEG4 spacer forms a hydrophilic, protein-resistant corona that reduces non-specific binding and improves colloidal stability in complex biological matrices (serum, plasma, cell lysates) . The DBCO group facilitates copper-free click conjugation to azide-functionalized nanoparticles under aqueous conditions, preserving particle integrity and avoiding copper-induced aggregation. Following surface conjugation, the Boc group is deprotected to expose a primary amine, enabling subsequent immobilization of carboxylated ligands via EDC/NHS chemistry or direct coupling to NHS-activated fluorescent dyes for quantification [2]. This sequential functionalization strategy is particularly advantageous for lateral flow assays, SPR biosensors, and bead-based multiplex immunoassays where surface density and orientation of capture molecules directly impact analytical sensitivity and dynamic range [3].

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